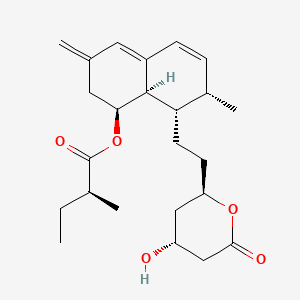
6'-Exomethylene lovastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Exomethylene lovastatin is a derivative of lovastatin, a well-known cholesterol-lowering agent. Lovastatin is a natural product isolated from the fungus Aspergillus terreus. The compound 6’-exomethylene lovastatin is formed through the biotransformation of lovastatin, primarily at the 6’-position of the molecule . This derivative has shown significant potential in inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 6’-exomethylene lovastatin involves the hydroxylation of lovastatin at the 6’-position. This process is catalyzed by liver microsomes from rats and mice . The hydroxylation occurs stereoselectively, resulting in the formation of 6’-beta-hydroxy-lovastatin, which further undergoes transformation to yield 6’-exomethylene lovastatin .
Industrial Production Methods: Industrial production of 6’-exomethylene lovastatin can be achieved through biotransformation processes using microbial cultures or liver microsomes. The use of biocatalysts ensures the stereoselective hydroxylation of lovastatin, leading to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6’-Exomethylene lovastatin undergoes various chemical reactions, including oxidation and hydrolysis. The compound is primarily formed through the hydroxylation of lovastatin .
Common Reagents and Conditions:
Hydrolysis: The lactone ring of lovastatin can be hydrolyzed to form the corresponding hydroxy acid.
Major Products Formed: The major products formed from the reactions involving 6’-exomethylene lovastatin include its hydroxy acid form, which retains significant enzyme-inhibitory activity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
6’-Exomethylene lovastatin exerts its effects by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway . The inhibition of this enzyme reduces the conversion of HMG-CoA to mevalonate, thereby decreasing cholesterol production. The compound’s molecular targets include the active site of HMG-CoA reductase, where it competes with the natural substrate .
Comparación Con Compuestos Similares
6’-Hydroxy-lovastatin: Another metabolite of lovastatin formed through hydroxylation at the 6’-position.
Simvastatin: A semi-synthetic analogue of lovastatin with similar cholesterol-lowering effects.
Atorvastatin: A synthetic statin with a different structure but similar mechanism of action.
Uniqueness: 6’-Exomethylene lovastatin is unique due to its specific biotransformation pathway and the presence of the exomethylene group at the 6’-position. This structural modification enhances its enzyme-inhibitory activity compared to other metabolites of lovastatin .
Propiedades
IUPAC Name |
[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] (2S)-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,15-16,18-21,23,25H,2,5,8-9,11-13H2,1,3-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFUDDFNKHOQEC-HGQWONQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121624-17-7 |
Source


|
| Record name | 6'-Exomethylene lovastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-EXOMETHYLENE LOVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48W5FXB9PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)

